molecular formula C14H11ClO3 B1596582 4-[(4-Chlorobenzyl)oxy]benzoic acid CAS No. 62290-40-8

4-[(4-Chlorobenzyl)oxy]benzoic acid

Cat. No. B1596582
Key on ui cas rn: 62290-40-8
M. Wt: 262.69 g/mol
InChI Key: WRELJNMKLNHYCU-UHFFFAOYSA-N
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Patent
US05262432

Procedure details

2.75 mol of hydrazine hydrate was added to a solution of 0.275 mol of ethyl ester of 4-(4-chloro benzyloxy) benzoic acid (X) in 300 ml ethanol. The reaction medium was reflux-heated for 48 hours. After cooling, the expected product was separated by filtration and recrystallised from ethanol.
Quantity
2.75 mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0.275 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Cl:4][C:5]1[CH:21]=[CH:20][C:8]([CH2:9][O:10][C:11]2[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=2)=[CH:7][CH:6]=1>C(O)C>[Cl:4][C:5]1[CH:21]=[CH:20][C:8]([CH2:9][O:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([NH:2][NH2:3])=[O:16])=[CH:13][CH:12]=2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.75 mol
Type
reactant
Smiles
O.NN
Name
ethyl ester
Quantity
0.275 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(COC2=CC=C(C(=O)O)C=C2)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium was reflux-heated for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the expected product was separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(COC2=CC=C(C(=O)NN)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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